2-(Biphenyl-4-yl)indolizine-3-carboxaldehyde
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Overview
Description
2-(Biphenyl-4-yl)indolizine-3-carboxaldehyde is a chemical compound with the molecular formula C21H15NO. It is a specialty product often used in proteomics research applications . This compound features an indolizine core, which is a nitrogen-containing heterocycle, substituted with a biphenyl group at the 4-position and a carboxaldehyde group at the 3-position.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Biphenyl-4-yl)indolizine-3-carboxaldehyde typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of biphenyl-4-carbaldehyde with a suitable indolizine precursor in the presence of a catalyst. The reaction conditions often include the use of solvents such as dichloromethane or toluene and may require heating to facilitate the cyclization process .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions for higher yields and purity, as well as implementing continuous flow processes to enhance efficiency and reduce production costs.
Chemical Reactions Analysis
Types of Reactions
2-(Biphenyl-4-yl)indolizine-3-carboxaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium or chromium trioxide in acetic acid.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Major Products Formed
Oxidation: 2-(Biphenyl-4-yl)indolizine-3-carboxylic acid.
Reduction: 2-(Biphenyl-4-yl)indolizine-3-methanol.
Substitution: Various substituted biphenyl derivatives depending on the specific electrophile used.
Scientific Research Applications
2-(Biphenyl-4-yl)indolizine-3-carboxaldehyde has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules and materials.
Biology: Employed in the study of protein-ligand interactions and as a probe in biochemical assays.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials and as a precursor in the synthesis of specialty chemicals
Mechanism of Action
The mechanism of action of 2-(Biphenyl-4-yl)indolizine-3-carboxaldehyde involves its interaction with specific molecular targets. The indolizine core can bind to various receptors and enzymes, modulating their activity. The biphenyl group enhances the compound’s ability to interact with hydrophobic pockets in proteins, while the aldehyde group can form covalent bonds with nucleophilic residues in target proteins .
Comparison with Similar Compounds
Similar Compounds
Indole-3-carboxaldehyde: Similar structure but lacks the biphenyl group.
Biphenyl-4-carboxaldehyde: Contains the biphenyl group but lacks the indolizine core.
2-(Biphenyl-4-yl)indole: Similar structure but lacks the carboxaldehyde group.
Uniqueness
2-(Biphenyl-4-yl)indolizine-3-carboxaldehyde is unique due to the combination of its indolizine core, biphenyl group, and carboxaldehyde functionality. This unique structure allows it to participate in a wide range of chemical reactions and interact with various biological targets, making it a versatile compound in research and industrial applications .
Properties
IUPAC Name |
2-(4-phenylphenyl)indolizine-3-carbaldehyde |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H15NO/c23-15-21-20(14-19-8-4-5-13-22(19)21)18-11-9-17(10-12-18)16-6-2-1-3-7-16/h1-15H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VXQZXAROVXVMHY-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC=C(C=C2)C3=C(N4C=CC=CC4=C3)C=O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H15NO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00396298 |
Source
|
Record name | 2-(4-phenylphenyl)indolizine-3-carbaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00396298 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
297.3 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
558473-55-5 |
Source
|
Record name | 2-(4-phenylphenyl)indolizine-3-carbaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00396298 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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